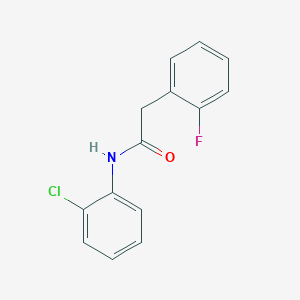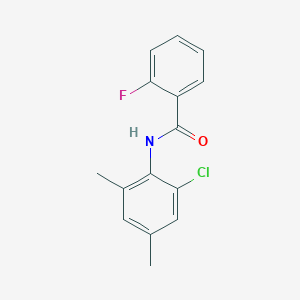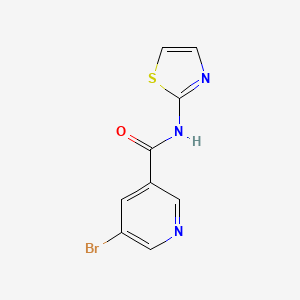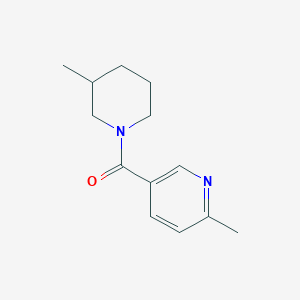
(4-Ethylpiperazin-1-yl)-(2-methylquinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpiperazin-1-yl)-(2-methylquinolin-4-yl)methanone is a chemical compound with potential applications in scientific research. This compound is also known as EPMQ and has a molecular formula of C17H21N3O.
Mecanismo De Acción
The exact mechanism of action of EPMQ is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or receptors in the body. For example, EPMQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which may help to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
EPMQ has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. EPMQ has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus (HIV). In addition, EPMQ has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPMQ in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, EPMQ has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on EPMQ. One area of interest is the development of EPMQ derivatives with improved solubility and potency. Another area of interest is the investigation of EPMQ as a potential therapeutic agent for the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to better understand the mechanism of action of EPMQ and to establish its safety and efficacy in humans.
Conclusion:
In conclusion, EPMQ is a chemical compound with potential applications in scientific research. The compound has been investigated for its anticancer, antiviral, and antifungal properties, as well as its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders. While EPMQ has several advantages for use in lab experiments, its limitations and safety in humans need further investigation. Future research on EPMQ derivatives and its mechanism of action may lead to the development of new therapeutic agents for a range of diseases.
Métodos De Síntesis
The synthesis of EPMQ involves the reaction of 4-ethylpiperazine with 2-methyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of EPMQ as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
EPMQ has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been investigated for its anticancer, antiviral, and antifungal properties. EPMQ has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-19-8-10-20(11-9-19)17(21)15-12-13(2)18-16-7-5-4-6-14(15)16/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMABLZTTYPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)

![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)
![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)

![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)